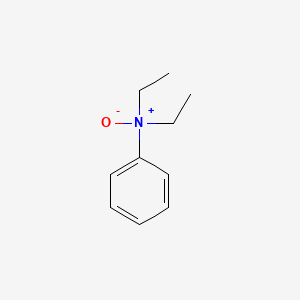

N,N-Diethylbenzenamine N-oxide

Description

Significance of Tertiary Amine N-Oxides in Modern Organic Synthesis and Chemical Biology

Tertiary amine N-oxides are a versatile class of compounds that have found extensive application in both organic synthesis and chemical biology due to their distinct reactivity. numberanalytics.com Their highly polar nature makes smaller amine N-oxides very soluble in water but poorly soluble in most organic solvents. numberanalytics.com

In modern organic synthesis , these compounds are primarily recognized for their role as powerful, yet mild, oxidizing agents. They are instrumental in a variety of transformations, including the oxidation of alkyl and allylic halides to aldehydes and the regeneration of catalysts. nih.govacs.org For instance, N-methylmorpholine N-oxide is famously used as a co-oxidant to regenerate osmium tetroxide in the Upjohn dihydroxylation, a critical reaction for forming diols from alkenes. numberanalytics.com The reactivity of tertiary amine N-oxides is harnessed in several name reactions, such as the Cope elimination and the Polonovski reaction. The Cope elimination involves the thermal, syn-elimination of an N-oxide to yield an alkene and a hydroxylamine (B1172632), proceeding through a cyclic five-membered transition state. acs.orgacs.orgnih.gov The Polonovski reaction, first reported in 1927, describes the rearrangement of a tertiary amine N-oxide using an activating agent like acetic anhydride (B1165640) to produce an iminium ion intermediate, which can then be converted to various products. numberanalytics.comsolubilityofthings.comorganicreactions.org This reaction has become a valuable tool for N-demethylation and the synthesis of complex molecular scaffolds. solubilityofthings.comorganicreactions.org

In the realm of chemical biology , tertiary amine N-oxides have emerged as crucial components in the design of innovative therapeutic and diagnostic agents. chemicalbook.com A significant area of application is in the development of hypoxia-activated prodrugs for cancer therapy. wikipedia.org The low oxygen environment (hypoxia) characteristic of solid tumors can facilitate the bioreduction of the N-oxide moiety to the corresponding tertiary amine, thereby activating a cytotoxic agent selectively at the tumor site. chemicalbook.com This strategy enhances the therapeutic window of potent anticancer drugs by minimizing their toxicity in healthy, oxygenated tissues. Furthermore, the unique redox properties of N-oxides are being exploited in the creation of advanced imaging agents. chemicalbook.comwikipedia.org For example, probes incorporating an N-oxide trigger can be designed to become fluorescent or photoacoustically active upon reduction in a hypoxic environment, allowing for the visualization of tumor hypoxia. wikipedia.org Naturally occurring amine oxides, like trimethylamine-N-oxide (TMAO), also play vital biological roles, such as stabilizing proteins against denaturation. chemicalbook.com

Historical Development and Evolution of Research on Aromatic Amine N-Oxides

The scientific investigation of amine N-oxides dates back to the late 19th century. chemicalbook.com Initial interest in these compounds was largely spurred by the isolation of novel N-oxides from natural sources, such as plants and animal tissues. A pivotal moment in the history of aromatic amine N-oxides was the discovery of the Polonovski reaction in 1927 by Max and Michel Polonovski. numberanalytics.comsolubilityofthings.comorganicreactions.org Their work, initially focused on the N-demethylation of alkaloid N-oxides, unveiled the synthetic potential of these molecules by demonstrating their conversion into iminium ions, which are versatile synthetic intermediates. solubilityofthings.comorganicreactions.org

Throughout the 20th century, research expanded significantly, particularly concerning heterocyclic aromatic N-oxides like pyridine (B92270) N-oxide. These compounds were found to exhibit unique reactivity in electrophilic substitution reactions and served as precursors to a wide range of substituted heterocycles. The development of new synthetic methods for the preparation of N-oxides, most commonly through the oxidation of the parent tertiary amine with reagents like hydrogen peroxide or peroxy acids, facilitated deeper exploration of their chemical properties. numberanalytics.com

In recent decades, research has increasingly focused on the nuanced reactivity of N,N-dialkylaniline N-oxides, including N,N-Diethylbenzenamine N-oxide. Studies have demonstrated their utility in regioselective functionalization of the aromatic ring. For example, the temporary oxidation of an N,N-dialkylaniline to its N-oxide activates the molecule for subsequent transformations. acs.org Treatment of these N-oxides with reagents like trifluoroacetic anhydride or thionyl halides can lead to the formation of aminophenols or halogenated anilines, respectively, often with high regioselectivity. nih.govacs.org Furthermore, the Polonovski reaction has been adapted into tandem sequences, such as the Polonovski–Povarov reaction, to construct complex heterocyclic systems like tetrahydroquinolines from N,N-dimethylaniline N-oxides in a single pot. acs.orgacs.org These modern advancements highlight the evolution of aromatic amine N-oxide research from initial discovery and isolation to sophisticated applications in targeted organic synthesis.

Interactive Data Tables

Physicochemical Properties of Substituted N,N-Diethylaniline N-Oxides

The following table presents the pKa values for a series of meta- and para-substituted N,N-Diethylaniline N-Oxides in water. These values are crucial for understanding the electronic effects of the substituents on the basicity of the N-oxide group. The data is well-correlated by the Hammett equation, indicating that there is minimal electronic conjugation between the aromatic ring and the N-oxide oxygen. researchgate.net

| Substituent (X) | pKa |

| p-OCH₃ | 4.31 |

| p-CH₃ | 4.13 |

| m-OCH₃ | 4.02 |

| H | 3.94 |

| m-CH₃ | 4.12 |

| p-Cl | 3.69 |

| p-Br | 3.68 |

| m-I | 3.66 |

| m-Cl | 3.60 |

| m-CF₃ | 3.39 |

| p-CN | 3.03 |

Data sourced from Kruger, T. L., et al. (1975). The Journal of Organic Chemistry. researchgate.net

Key Reactions of Tertiary Amine N-Oxides

This table summarizes some of the seminal reactions involving tertiary amine N-oxides, which are fundamental to their application in organic synthesis.

| Reaction | Description | Key Features |

| Cope Elimination | Thermal decomposition of a tertiary amine N-oxide to an alkene and a hydroxylamine. acs.orgacs.org | Intramolecular, syn-periplanar elimination; often follows Hofmann regioselectivity. acs.orgrsc.org |

| Polonovski Reaction | Reaction of a tertiary amine N-oxide with an acylating agent (e.g., Ac₂O) to form an iminium ion, leading to dealkylation or rearrangement products. solubilityofthings.comorganicreactions.org | Versatile method for C-N bond cleavage and formation of functionalized amines and aldehydes. solubilityofthings.com |

| Oxidation | Act as mild and selective oxidants for various functional groups. numberanalytics.com | Used to regenerate other catalysts (e.g., OsO₄ with NMO) and for direct oxidation of substrates. numberanalytics.com |

| Reduction | The N-O bond can be reduced back to the tertiary amine. chemicalbook.com | Key principle in hypoxia-activated prodrugs and certain imaging agents. chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

826-42-6 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

N,N-diethylbenzeneamine oxide |

InChI |

InChI=1S/C10H15NO/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

VHLGRKTXILMMPF-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(C1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of N,n Diethylbenzenamine N Oxide Transformations

N-O Bond Reactivity and Cleavage Pathways

The primary reactive center of N,N-Diethylbenzenamine N-oxide in the context of transformations is the polar N-O bond. The oxygen atom, bearing a partial negative charge, acts as a nucleophilic or basic site, while the positively charged nitrogen influences the molecule's electronic properties. Cleavage of this bond is typically achieved through reductive pathways, where the oxygen atom is removed, a process known as deoxygenation.

The deoxygenation of this compound to N,N-diethylaniline can be accomplished by various reagents, each operating through a distinct mechanistic pathway. These mechanisms involve the transfer of electrons to the N-oxide or the formation of an intermediate that facilitates the cleavage of the N-O bond.

The use of diboron (B99234) reagents, particularly bis(pinacolato)diboron (B136004) (B₂pin₂), offers a mild and efficient method for the deoxygenation of amine N-oxides. youtube.com The reduction of anilino-N-oxides, such as this compound, is reported to be extremely fast. youtube.com The reaction proceeds readily by mixing the N-oxide with the diboron reagent in a suitable solvent at ambient or slightly elevated temperatures. youtube.com

The proposed mechanism involves the initial interaction of the nucleophilic oxygen atom of the N-oxide with one of the boron atoms of the diboron reagent. This coordination results in the formation of an N-O-B bonded intermediate. Subsequent reorganization and cleavage of the N-O bond lead to the formation of the corresponding tertiary amine and a boronate byproduct, (pinB)₂O. youtube.com The reaction is highly chemoselective, tolerating a variety of other functional groups. youtube.com

| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) |

| This compound | (pinB)₂ | CH₃CN | RT | 10 min | 96 |

Reaction conditions and yield for the reduction of this compound with bis(pinacolato)diboron. youtube.com

The mechanism is believed to commence with a nucleophilic attack by the oxygen atom of the N-oxide on the electrophilic carbon atom of carbon disulfide. oup.com This initial step forms a transient intermediate. The subsequent step, which is rate-determining, involves the cleavage of the N-O bond, resulting in the liberation of the tertiary amine. oup.com The reaction rate is influenced by the solvent, being faster in polar aprotic solvents. oup.com

The reaction of this compound with aqueous sulfur dioxide leads to its reduction to N,N-diethylaniline. This transformation is part of a broader reactivity pattern observed between amine oxides and SO₂. The reaction of N,N-dimethylaniline N-oxide, a closely related compound, with aqueous sulfur dioxide yields not only the tertiary amine but also ortho- and para-dimethylaminobenzenesulfonic acids. oup.com

The formation of these sulfonic acid byproducts suggests a complex reaction pathway, likely involving a free-radical mechanism. oup.com This is supported by the observation that the formation of the sulfonated products can be significantly suppressed by the addition of a radical scavenger, such as hydroquinone, which in turn increases the yield of the simple reduction product, the tertiary amine. oup.com The proposed mechanism may involve an initial electron transfer from the sulfur reagent to the N-oxide, generating an aminium radical ion which then participates in subsequent reactions.

Trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃) and phosphorus trichloride (B1173362) (PCl₃), are classical reagents for the deoxygenation of amine N-oxides. The reaction with triphenylphosphine is a well-established method for converting aromatic amine N-oxides to their corresponding amines. acs.org

The mechanism involves the nucleophilic oxygen atom of this compound attacking the phosphorus(III) center of the reagent. This forms a P-O-N intermediate adduct. The N-O bond in this intermediate is weakened, and it readily collapses to form the thermodynamically stable phosphorus(V) oxide (e.g., triphenylphosphine oxide) and the deoxygenated tertiary amine, N,N-diethylaniline. The high stability of the P=O double bond in the byproduct is a major thermodynamic driving force for this reaction.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of deoxygenating a wide range of functional groups, including tertiary amine N-oxides. wikipedia.org The reduction converts this compound back to N,N-diethylaniline.

The mechanism proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the aluminum hydride complex to the electrophilic nitrogen atom of the N-oxide. numberanalytics.commasterorganicchemistry.com The N-oxide oxygen is typically coordinated to the lithium cation (Li⁺), which activates the N-O bond towards cleavage. The attack of the hydride leads to the breaking of the N-O bond, yielding the tertiary amine. The remaining aluminum and oxygen-containing species are subsequently neutralized and removed during an aqueous workup step. numberanalytics.com

Reductive Deoxygenation Mechanisms

Biocatalytic Reduction (e.g., Baker's Yeast)

The reduction of amine N-oxides to their corresponding tertiary amines is a transformation of significant interest, and biocatalysis offers a green and selective alternative to chemical reducing agents. Among the various biocatalytic systems, baker's yeast (Saccharomyces cerevisiae) has been recognized for its ability to perform a wide range of reduction reactions, including the deoxygenation of N-oxides. wiley-vch.de The reducing power of baker's yeast, often utilized in a simple medium such as an ethanol-water mixture, has proven effective for the rapid and selective reduction of various aromatic and heteroaromatic N-oxide compounds. wiley-vch.de

Rearrangement Reactions

Meisenheimer Rearrangement: Radical Mechanisms and Thermally Driven Processes

The Meisenheimer rearrangement is a characteristic thermal isomerization of tertiary amine N-oxides to form O-substituted-N,N-disubstituted hydroxylamines. nih.gov This reaction, first reported by Jakob Meisenheimer in 1919, can proceed through two primary mechanistic pathways: a concerted researchgate.netnih.gov-sigmatropic rearrangement or a stepwise researchgate.netnih.gov-rearrangement involving radical intermediates. synarchive.com

For this compound, the potential for a Meisenheimer rearrangement exists, particularly under thermal conditions. The pathway taken is largely dependent on the structure of the substituents on the nitrogen atom.

researchgate.netnih.gov-Rearrangement (Radical Mechanism): This pathway becomes significant when one of the alkyl groups attached to the nitrogen can form a stable radical. In the case of this compound, heating could induce homolytic cleavage of the N-O bond, generating an N,N-diethylanilino radical and a hydroxyl radical. Subsequent recombination of these radicals at the oxygen atom would lead to the rearranged product. The stability of the benzylic-type radical that could be formed from the ethyl group is a factor to consider.

researchgate.netnih.gov-Sigmatropic Rearrangement (Concerted Mechanism): This is a pericyclic process that typically occurs when an allylic or benzylic group is attached to the nitrogen. For this compound, this pathway is less likely as it lacks the requisite unsaturated system directly bonded to the nitrogen that would facilitate a concerted researchgate.netnih.gov-shift.

The thermal rearrangement of substituted N-aryl cyclic amine oxides to O-arylhydroxylamines has been studied, with findings indicating that the mechanism is best described as an intramolecular cyclic process, supported by kinetic data that are inconsistent with a homolytic dissociation-recombination mechanism. researchgate.net Electron-withdrawing substituents on the aromatic ring have been shown to be essential for this type of rearrangement. researchgate.netresearchgate.net

N-Dealkylation and N-Demethylation Pathways

N-dealkylation is a crucial metabolic pathway and a synthetically important transformation for amines. nih.govresearchgate.net For this compound, several mechanistic routes can lead to the removal of one or both ethyl groups.

Polonovski-Type Reactions (e.g., Iron Salt-Mediated Modifications)

The Polonovski reaction traditionally involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640) to facilitate N-dealkylation. nih.govorganicreactions.orgnumberanalytics.com A significant modification of this reaction employs iron-containing reagents, offering a non-classical pathway for this transformation. researchgate.netorganicreactions.org In this modified Polonovski reaction, an iron(II) salt is used to promote the deoxygenation of the N-oxide and subsequent formation of an iminium species, which is then hydrolyzed to the secondary amine and an aldehyde. researchgate.net

The mechanism with an iron salt is thought to proceed through a series of single electron transfers mediated by iron. researchgate.net The tertiary amine N-oxide is first prepared by oxidation of the corresponding tertiary amine. researchgate.net The reaction of the N-oxide with an iron(II) salt leads to the release of the oxygen atom as a water molecule and the formation of an iminium ion intermediate. researchgate.net This intermediate is then hydrolyzed in the aqueous medium to yield the N-dealkylated secondary amine, in this case, N-ethylaniline, and acetaldehyde (B116499). researchgate.net Research has shown that using iron(0) powder can also effectively catalyze this type of reaction for various tertiary N-methylamines. researchgate.net

A study on the N-demethylation of opiate alkaloids utilized a modified Polonovski reaction involving the formation of the N-oxide hydrochloride salt followed by treatment with FeSO₄·7H₂O, resulting in moderate to high yields of the secondary amine. nih.gov This method presents an alternative to more toxic or expensive reagents. nih.gov

Table 1: Iron-Mediated N-Dealkylation of Tertiary Amine N-Oxides

| Catalyst/Reagent | Substrate Type | Product(s) | Key Features | Reference |

| Iron(II) salts (e.g., FeSO₄) | Tertiary Amine N-Oxides | Secondary Amine, Aldehyde | Proceeds via an iminium ion intermediate. | researchgate.net |

| Iron(0) powder | Tertiary N-Methylamine N-Oxides | Secondary Amine | Effective catalytic method. | researchgate.net |

| Fe(II)TPPS | Tertiary Amine N-Oxides | N-demethylated amine | Catalyst consumption decreases with increased temperature. | nih.gov |

This table is a representative summary and not an exhaustive list.

Enzymatic N-Dealkylation via Monooxygenases and Cytochrome P450 Intermediates

The enzymatic N-dealkylation of tertiary amines is a fundamental metabolic process, primarily catalyzed by the cytochrome P450 (P450) family of heme-containing monooxygenases. nih.govwsu.edupsu.edu These enzymes are responsible for the oxidation of a vast array of xenobiotics, including drugs containing amine functionalities. nih.gov The mechanism of P450-mediated N-dealkylation has been a subject of extensive study, with evidence pointing towards a hydrogen atom transfer (HAT) mechanism rather than a single electron transfer (SET) mechanism. nih.govwsu.edu

For a substrate like this compound, or more accurately, its parent amine N,N-diethylaniline, the P450 catalytic cycle would involve the following key steps:

The substrate binds to the active site of the P450 enzyme.

The heme iron is reduced, and molecular oxygen binds to it.

A highly reactive iron-oxo species, often referred to as Compound I, is formed.

This potent oxidizing species abstracts a hydrogen atom from one of the α-carbons of the ethyl groups on the nitrogen.

The resulting carbon-centered radical undergoes recombination with the hydroxyl group on the iron, forming a carbinolamine intermediate.

This unstable carbinolamine then decomposes to yield the N-dealkylated product, N-ethylaniline, and acetaldehyde.

Studies using N,N-dimethylaniline N-oxides as oxygen surrogates have provided strong support for the HAT mechanism in P450-mediated N-dealkylation. nih.gov The formation of ring-intact products from cyclopropyl-containing probes further argues against an SET mechanism. nih.gov While N,N-dimethylaniline N-oxide itself can be metabolized by purified P450 isozymes, the rate of its demethylation is significantly slower than that of N,N-dimethylaniline, suggesting that the N-oxide is not a mandatory intermediate in the primary N-dealkylation pathway. nih.gov

Photochemical and Photoredox Catalyzed Dealkylation

In recent years, photochemical methods, particularly those employing photoredox catalysis, have emerged as powerful and mild strategies for the N-dealkylation of tertiary amines. nih.govbohrium.com These methods offer high functional group tolerance and can be applied to a diverse range of substrates, including aniline (B41778) derivatives. nih.govacs.org

A general approach for the photoredox-catalyzed N-dealkylation of tertiary amines involves the use of a photocatalyst, often an iridium or ruthenium complex, which upon excitation by visible light can initiate an electron transfer process. nih.govrsc.org In a typical reaction setup for a substrate like N,N-diethylaniline, the excited photocatalyst oxidizes the amine to a radical cation. This radical cation can then undergo deprotonation at the α-carbon, followed by another oxidation step to form an iminium ion. Subsequent hydrolysis of the iminium ion yields the dealkylated amine and the corresponding aldehyde.

Recent studies have demonstrated the use of organic photoredox catalysts for the dealkylation/acylation of tertiary amines to produce amides. rsc.org Furthermore, a mild N-dealkylation protocol for a variety of tertiary amines has been developed using photoredox catalysis in the presence of nitromethane, which is believed to be involved in driving the product formation. nih.gov

Table 2: Photoredox-Catalyzed N-Dealkylation of N,N-Diethylaniline

| Photocatalyst | Additive(s) | Product | Yield | Reference |

| [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | CH₃NO₂ | N-Ethylaniline | 49-50% | acs.org |

| Not Specified | Not Specified | N-Ethylaniline | Not Specified | nih.gov |

Yields are based on specific reported experimental conditions and may vary.

Oxygen Atom Transfer Mechanisms

The N-O bond in this compound can be cleaved to transfer the oxygen atom to a substrate. This process is central to its function as an oxidizing agent in both metal-free and metal-catalyzed systems.

N-Oxides as Transfer Oxygenation Agents in C-H Hydroxylation and Epoxidation

N,N-dialkylaniline N-oxides, including this compound, can function as potent oxygen atom transfer agents. This capability allows for the hydroxylation of strong C-H bonds. nih.gov For instance, in reactions with copper(I) complexes, p-cyano-N,N-dimethylaniline N-oxide, a close analog, facilitates the formation of a high-valent copper-oxyl species (CuII–O•). nih.gov This highly reactive intermediate is capable of hydroxylating C–H bonds with bond dissociation energies around 90 kcal/mol. nih.gov The proposed mechanism involves an initial hydrogen atom abstraction (HAA) from the substrate by the copper-oxyl species, followed by a "rebound" step where a hydroxyl radical is transferred to the substrate, completing the hydroxylation cycle. nih.gov While direct epoxidation examples are less specific for this exact compound in the provided literature, the principle of oxygen atom transfer is fundamental to N-oxides' role as oxidants for various substrates.

Dual Role of N-Oxides in Metal-Catalyzed Oxygenation Reactions

In metal-catalyzed reactions, N-oxides like this compound can play a dual role. They can act as a terminal oxidant to regenerate a high-valent metal catalyst, or they can be directly involved in the transformation by coordinating to the metal and transferring their oxygen atom to the substrate. nih.gov

A common scenario involves the N-oxide re-oxidizing the metal catalyst which then performs the substrate oxidation. This is exemplified in processes like the Upjohn dihydroxylation, where N-methylmorpholine N-oxide (NMMO) regenerates the active osmium tetroxide catalyst. wikipedia.org Alternatively, the N-oxide can be incorporated into the catalytic cycle through direct deoxygenation or O-atom transfer, which can eliminate the need for external oxidants. nih.gov In rhodium-catalyzed hydroacylations, azine N-oxides have been shown to be effective substrates, where the N-oxide group enhances the reactivity of the substrate for C-H bond cleavage. nih.gov Studies on the reaction of dimethylanilinic N-oxides with copper(I) complexes show a direct oxygen atom transfer from the N-oxide to the metal center, forming a putative high-valent copper-oxygen species that then acts on the substrate. nih.gov This demonstrates the N-oxide's intimate involvement beyond simply being a sacrificial oxidant.

Nucleophilic and Electrophilic Interactions of the N-O Moiety

The electronic nature of the N-O bond, with its partial negative charge on the oxygen and positive charge on the nitrogen, allows it to engage in both nucleophilic and electrophilic interactions. wikipedia.org

Interaction with Lewis Acids (e.g., Boron Trifluoride)

The oxygen atom of an N-oxide can act as a Lewis base, interacting with Lewis acids like boron trifluoride (BF₃). medcraveonline.com This interaction activates the N-oxide. For example, BF₃-etherate is a common reagent used in various organic transformations, including the cleavage and rearrangement of epoxides and cyclization reactions. medcraveonline.com While direct studies on this compound with BF₃ are sparse in the provided results, the general reactivity is well-established for other N-oxides. Heteroaromatic N-oxides form stable adducts with BF₃. nih.gov This activation makes the molecule more susceptible to subsequent reactions. In some cases, the interaction with BF₃ can induce C-H activation and difluoroboronation. medcraveonline.com

Nucleophilic Attack by N-Oxide Oxygen

The oxygen atom in this compound is nucleophilic due to its partial negative charge. acs.org This nucleophilicity allows it to attack various electrophiles. acs.org For instance, N,N-dialkylaniline N-oxides react with acylating agents like ethyl malonyl chloride. acs.org The reaction proceeds via O-acylation, followed by a rearrangement and decarboxylation to yield C-alkylated products. acs.org This transformation highlights the nucleophilic character of the N-oxide oxygen initiating the reaction sequence. acs.org Similarly, chiral heteroaromatic N-oxides are used as powerful electron-pair donors in asymmetric catalysis, where the nucleophilicity of the oxygen atom is key to activating organosilicon reagents. nih.gov

| Electrophile | Reaction Conditions | Product Type | Yield |

|---|---|---|---|

| Triflic Anhydride (Tf₂O) | Triethylamine, CH₂Cl₂, -78 °C | Aryl Sulfonate | Moderate to Excellent |

| p-Toluenesulfonyl Chloride (TsCl) | Triethylamine, CH₂Cl₂, -78 °C | Aryl Sulfonate | Moderate to Excellent |

| Ethyl Malonyl Chloride | -78 °C to rt | C-Alkylated Aniline | 29–67% |

| Phenyl Isocyanate | -78 °C to rt | C-Aminated Aniline | - |

Radical Chemistry Involving N-Oxy Radicals (e.g., Pyridine (B92270) N-Oxy Radical)

Homolytic cleavage of the N-O bond or one-electron oxidation of the parent amine can lead to the formation of N-oxy radicals. The stability of these radicals is highly dependent on the structure of the molecule. u-tokyo.ac.jp The stability of an N-oxy radical is influenced by the delocalization of the unpaired electron over the N-O bond and steric protection of the radical center. u-tokyo.ac.jp

Electrochemical Oxidation Mechanisms of Aromatic Amines and N-Oxides

The electrochemical behavior of aromatic amines, particularly tertiary amines like N,N-diethylbenzenamine, has been a subject of extensive research due to its relevance in synthetic chemistry and material science. While specific mechanistic studies on the electrochemical oxidation of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established mechanisms of related aromatic amines and the general electrochemical properties of N-oxides.

The anodic oxidation of tertiary aromatic amines, such as N,N-dimethylaniline, a close structural analog of N,N-diethylbenzenamine, is known to proceed through a primary one-electron transfer from the nitrogen atom to form a radical cation. mdpi.comacs.org The stability and subsequent reaction pathways of this radical cation are highly dependent on the reaction conditions and the molecular structure, particularly the substituents on the aromatic ring. acs.org

In the case of N,N-dialkylanilines lacking a substituent at the para-position, the initially formed radical cation is typically unstable. mdpi.com It can undergo further reactions, most commonly a tail-to-tail coupling to form N,N,N',N'-tetraalkylbenzidine derivatives. mdpi.comcapes.gov.br This dimer is often more easily oxidized than the parent amine, leading to the formation of a quinoidal diimino cation. mdpi.com The detection of the short-lived N,N-dimethylaniline radical cation has been achieved using advanced techniques like mass spectrometry coupled with electrochemical setups, confirming its role as a key intermediate. nih.gov

The oxidation potential of aromatic amines is significantly influenced by their molecular structure. Electron-donating groups on the aromatic ring or attached to the nitrogen atom lower the potential required for oxidation. Conversely, electron-withdrawing groups increase this potential. This is illustrated by the oxidation potentials of various substituted anilines.

Table 1: Oxidation Potentials of Selected Aromatic Amines

| Compound Name | Oxidation Potential (V vs. SCE) |

|---|---|

| N,N-Dimethylaniline | ~0.8 |

| N,N-Diethylaniline | ~0.75 |

| 4-Methoxy-N,N-dimethylaniline | ~0.6 |

| 4-Nitro-N,N-dimethylaniline | ~1.1 |

Note: These are approximate values from various sources and can vary based on experimental conditions.

Regarding this compound, its electrochemical behavior is expected to differ significantly from the parent amine. The presence of the N-oxide functional group, where the nitrogen's lone pair of electrons is coordinated to an oxygen atom, fundamentally alters the electronic properties of the molecule. This coordination makes the nitrogen atom electron-deficient and thus significantly more difficult to oxidize.

While direct electrochemical oxidation studies on this compound are scarce, research on the chemical transformations of N,N-dialkylaniline N-oxides reveals that the N-O bond is the most reactive site. acs.org These N-oxides can be activated to facilitate the introduction of various functional groups onto the aromatic ring. acs.org

In the context of electrochemistry, it is more likely that this compound would undergo reduction rather than oxidation. Studies on various alkaloid N-oxides have demonstrated that the N-O bond can be electrochemically reduced to regenerate the parent tertiary amine. nih.gov This process suggests a pathway where the N-oxide accepts an electron, leading to the cleavage of the N-O bond.

Therefore, a comparative mechanistic consideration would suggest two distinct electrochemical pathways:

N,N-Diethylbenzenamine: Undergoes anodic oxidation, initiating with the formation of a radical cation centered on the nitrogen atom. This intermediate can then lead to dimerization or other follow-up reactions.

This compound: Is expected to be resistant to oxidation due to the electron-deficient nitrogen. It is more likely to undergo cathodic reduction, resulting in the cleavage of the N-O bond and the formation of N,N-diethylbenzenamine.

Further research involving direct comparative electrochemical analysis, such as cyclic voltammetry, of N,N-diethylbenzenamine and its N-oxide would be invaluable to definitively elucidate their respective redox mechanisms and potentials.

Theoretical and Computational Studies of N,n Diethylbenzenamine N Oxide

Solvation Effects on Reaction Rates and Mechanisms

The rates and mechanisms of reactions involving N,N-diethylbenzenamine N-oxide are significantly influenced by the solvent environment. The zwitterionic N⁺–O⁻ character of the N-oxide group leads to strong interactions with solvent molecules, particularly those capable of hydrogen bonding or stabilizing charge separation. These interactions can alter the relative energies of the ground state, transition state, and products, thereby affecting both reaction kinetics and thermodynamic equilibria.

Polar solvents, especially polar protic ones, are known to stabilize N-oxides due to the highly polar nature of the N-O bond. This stabilization can affect the compound's basicity and its reactivity. For reactions where the transition state is more polar than the reactants, polar solvents generally lead to an increase in the reaction rate by lowering the activation energy barrier. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease.

Computational chemistry provides essential tools for modeling these complex solvent effects. The influence of the solvent is typically incorporated into DFT calculations using either implicit or explicit solvent models.

The choice of solvent can therefore be a critical parameter for controlling the outcome of reactions involving this compound. By modulating solvent polarity and hydrogen-bonding ability, it is possible to influence reaction rates and even steer the reaction toward a desired mechanistic pathway, altering product selectivity.

Table 4.5.1: Overview of Computational Solvation Models

| Model Type | Description | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a uniform polarizable medium. | Computationally efficient; good for bulk electrostatic effects. | Does not account for specific solvent-solute interactions (e.g., H-bonds). | Screening solvent effects on reaction barriers; pKa calculations. |

| Explicit | Individual solvent molecules are included in the calculation. | Accurately models specific, short-range interactions. | Computationally very expensive; requires extensive sampling of solvent configurations. | Modeling reactions where solvent molecules directly participate (e.g., proton transfer). |

Advanced Spectroscopic and Analytical Techniques in Mechanistic Research of N,n Diethylbenzenamine N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N,N-Diethylbenzenamine N-oxide and for monitoring its chemical transformations in real-time. jhu.eduillinois.edu By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, a detailed picture of the molecule's structure and the changes it undergoes during reactions can be assembled.

Structural Elucidation: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the benzene (B151609) ring and the ethyl group protons. Compared to its parent amine, N,N-diethylaniline, the protons on the carbon atoms adjacent to the N-oxide group (α-carbons) are significantly deshielded (shifted downfield). nih.gov This deshielding is a direct consequence of the electron-withdrawing nature of the N-oxide bond. Similarly, in the ¹³C NMR spectrum, the α-carbons of the ethyl groups and the aromatic carbon attached to the nitrogen (C-ipso) experience a noticeable downfield shift upon N-oxidation. nih.govchemicalbook.com These oxidation-induced shifts (Δδ) are primary indicators of N-oxide formation.

| Proton / Carbon | Parent Amine (N,N-Diethylaniline) | N-Oxide (this compound) |

| ¹H NMR | ||

| Aromatic-H | ~6.6-7.2 ppm chemicalbook.com | Expected downfield shift |

| -CH₂- | ~3.3 ppm (quartet) chemicalbook.com | Expected downfield shift |

| -CH₃ | ~1.1 ppm (triplet) chemicalbook.com | Minor shift |

| ¹³C NMR | ||

| Aromatic C-ipso | ~147.6 ppm chemicalbook.com | Expected downfield shift |

| Aromatic C-ortho | ~112.1 ppm chemicalbook.com | Shift due to electronic effects |

| Aromatic C-meta | ~129.2 ppm chemicalbook.com | Shift due to electronic effects |

| Aromatic C-para | ~115.6 ppm chemicalbook.com | Shift due to electronic effects |

| -CH₂- | ~44.3 ppm chemicalbook.com | Significant downfield shift nih.gov |

| -CH₃ | ~12.6 ppm chemicalbook.com | Minor shift |

Table 1: Comparison of typical ¹H and ¹³C NMR chemical shifts for N,N-Diethylaniline and the expected shifts for its N-oxide derivative. Exact values for the N-oxide may vary based on solvent and experimental conditions.

Reaction Monitoring: NMR is highly effective for monitoring reaction kinetics and identifying transient species. jhu.edu By acquiring spectra at regular intervals, the disappearance of reactant signals (e.g., N,N-Diethylbenzenamine) and the appearance of product signals (the N-oxide) can be quantified. illinois.edu For instance, in the oxidation of a tertiary amine, one can follow the integration of the α-proton signals, which shift significantly upon formation of the N-oxide. nih.gov This allows for the determination of reaction rates and the observation of any intermediates that may accumulate in sufficient concentration. Furthermore, specialized NMR techniques like ¹⁵N NMR can provide direct information on the nitrogen environment, where the chemical shift of the nitrogen atom changes dramatically upon oxidation and can be used to study tautomeric equilibria in related aromatic N-oxides. core.ac.uknih.gov

While ¹¹B NMR is not directly used for studying this compound itself, it becomes a crucial technique when investigating reactions with boron-containing compounds. The N-oxide can act as a Lewis base, forming adducts with Lewis acids like boranes (BH₃). The formation of the N→B dative bond in these amine-borane adducts results in a characteristic shift in the ¹¹B NMR spectrum, which can be used to confirm adduct formation and study the nature of the N-B bond. capes.gov.brnih.govnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Intermediate and Product Identification

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of elemental compositions for the parent ion and its fragments, which is critical for identifying reaction intermediates and products. acs.org

Fragmentation Patterns: In atmospheric pressure ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), N-oxides are often observed as the protonated molecular ion [M+H]⁺. A characteristic and diagnostic fragmentation pathway for tertiary amine N-oxides is the neutral loss of the oxygen atom ([M+H]⁺ - 16), a process often referred to as deoxygenation. nih.gov This fragmentation can be induced by thermal activation in the ion source and provides strong evidence for the presence of an N-oxide functionality, helping to distinguish it from a hydroxylated isomer. nih.govresearchgate.net

Another common fragmentation pathway for N,N-dialkyl-substituted N-oxides involves the loss of a hydroxylamine (B1172632) group. For this compound, this could correspond to the loss of N,N-diethylhydroxylamine. nih.gov Under electron ionization (EI), the fragmentation of the parent amine, N,N-diethylaniline, is known to be complex, involving the loss of alkyl groups. nih.gov The N-oxide would exhibit its own unique fragmentation, with the [M-O]⁺ fragment being a prominent peak.

| Ion | m/z (Expected) | Description | Significance |

| [M+H]⁺ | 166.12 | Protonated Molecular Ion | Confirms molecular weight of this compound. |

| [M+H - 16]⁺ | 150.13 | Deoxygenation Fragment | Diagnostic for N-oxide functionality. nih.gov Corresponds to the protonated parent amine. |

| [M-CH₃]⁺ | 150.10 | Loss of a methyl radical (from ethyl) | Common fragmentation pathway. nih.gov |

| [M-C₂H₅]⁺ | 136.09 | Loss of an ethyl radical | Common fragmentation pathway. nih.gov |

Table 2: Predicted significant ions in the mass spectrum of this compound. The m/z values are based on the monoisotopic mass. Fragmentation can be complex and dependent on ionization method.

Intermediate and Product Identification: In mechanistic studies, MS and HRMS are invaluable for identifying short-lived intermediates and final products. When this compound is used as an oxidant, for example, LC-MS/MS can be employed to separate the reaction mixture and identify the reduced product (N,N-Diethylbenzenamine) and the oxidized substrate. nih.gov The high mass accuracy of HRMS allows for the differentiation between species with very similar nominal masses, ensuring unambiguous identification of reaction products and providing crucial clues about the reaction pathway. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, IR spectroscopy provides direct evidence for the presence of the N-oxide bond and is particularly useful for studying intermolecular interactions like hydrogen bonding.

Functional Group Analysis: The most characteristic feature in the IR spectrum of a tertiary amine N-oxide is the N-O stretching vibration (νN-O). For aromatic N-oxides, this band typically appears in the 1200-1300 cm⁻¹ region. thieme-connect.de This is significantly different from aliphatic amine N-oxides, which absorb at a lower frequency (around 950-970 cm⁻¹). thieme-connect.de The spectrum will also retain features of the benzene ring, such as C-H stretching absorptions above 3000 cm⁻¹ and C=C ring stretching peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub The presence of the strong N-O stretching band and the absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms the formation of a tertiary amine N-oxide.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | > 3000 | Stretching of C-H bonds on the benzene ring. pressbooks.pub |

| Aliphatic C-H Stretch | < 3000 | Stretching of C-H bonds in the ethyl groups. youtube.com |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the benzene ring. pressbooks.pub |

| N-O Stretch | 1200 - 1300 | Characteristic stretching of the N-oxide bond in aromatic N-oxides. thieme-connect.de |

| C-H Out-of-plane Bend | 690 - 900 | Bending vibrations sensitive to the ring substitution pattern. pressbooks.pub |

Table 3: Characteristic IR absorption frequencies for this compound.

Hydrogen Bonding Studies: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. thieme-connect.denih.gov This property significantly influences its physical and chemical behavior. IR spectroscopy is highly sensitive to hydrogen bonding. When this compound participates in a hydrogen bond with a donor solvent (like water or an alcohol), the N-O stretching frequency (νN-O) will shift, typically to a lower wavenumber (a red shift). The magnitude of this shift correlates with the strength of the hydrogen bond. thieme-connect.de By studying these spectral shifts in different solvents, the hydrogen-bonding capabilities of the N-oxide can be quantified, providing insight into its interactions in various reaction media.

UV-Visible Spectroscopy for Kinetic Investigations and Electronic Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. It is a workhorse technique for studying reaction kinetics and probing the electronic properties of conjugated systems like this compound.

Electronic Properties: Aromatic compounds exhibit characteristic UV-Vis absorption bands arising from π → π* transitions. youtube.com The spectrum of this compound is expected to be similar to its parent amine but modified by the electronic influence of the N-oxide group. The N-oxide moiety can act as both a π-electron donor and acceptor, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to the parent aniline (B41778) derivative. thieme-connect.de These spectra provide empirical data that can be compared with theoretical calculations to understand the electronic structure and the nature of the molecular orbitals involved in the transitions. The deposition of related N-oxide compounds onto surfaces has been shown to increase absorption in the visible range, highlighting their ability to alter electronic properties. researchgate.netresearchgate.net

Kinetic Investigations: If a reaction involving this compound involves a color change or a change in UV absorbance, UV-Vis spectroscopy is an ideal method for monitoring its progress. nih.gov By following the change in absorbance at a specific wavelength (ideally λ_max of a reactant or product) over time, the reaction rate can be determined. According to the Beer-Lambert law, absorbance is directly proportional to concentration. This relationship allows for the calculation of concentration changes throughout the reaction, from which kinetic parameters such as the rate constant and reaction order can be derived. This method is particularly useful for studying fast reactions and for determining the influence of various factors, such as reactant concentration or temperature, on the reaction rate.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Free Radical Intermediates

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to detect and study the reaction mechanisms involving free radical intermediates. wikipedia.org Reactions that proceed through radical pairs can produce products with non-equilibrium nuclear spin populations, which manifest as strongly enhanced absorption or emission signals in the NMR spectrum. The observation of CIDNP effects is considered definitive proof of a radical mechanism. researchgate.net

When this compound is involved in a reaction, such as a thermal decomposition or a photochemical reaction, it may form radical intermediates. For instance, homolytic cleavage of a bond could generate a radical pair. The subsequent fate of this radical pair (e.g., recombination or escape from the solvent cage) is influenced by the nuclear spins of the radicals. This process leads to the "polarization" of the nuclear spins in the diamagnetic products formed.

The analysis of CIDNP patterns, governed by Kaptein's rules, can provide detailed information about the intermediates, including:

Confirmation of a Radical Pathway: The mere presence of emissive or enhanced absorptive peaks is strong evidence for a radical mechanism. wikipedia.org

Identity of the Radical Pair: The specific protons that show polarization can help identify the structure of the radical intermediates.

Magnetic Properties: The sign of the polarization (emission vs. absorption) provides information on the magnetic properties (e.g., g-factor, hyperfine coupling constants) of the radical precursors. researchgate.netrsc.org

While direct CIDNP studies on this compound are not widely reported, the technique is broadly applicable to reactions of aromatic compounds where radical intermediates are suspected. researchgate.net The single-electron transfer (SET) chemistry of related aromatic N-oxides to generate radical species is a known process, suggesting that CIDNP would be a powerful tool for investigating analogous reactions of this compound. digitellinc.com

Applications of N,n Diethylbenzenamine N Oxide in Advanced Organic Synthesis and Catalysis

Reagent in Stereoselective and Chemoselective Transformations

The temporary oxidation of N,N-diethylaniline to its N-oxide derivative provides a powerful strategy for the controlled and chemoselective functionalization of the aromatic ring without the need for metal catalysts. acs.orgnih.gov This approach leverages the N-oxide as an activating group, enabling group transfer from the nitrogen atom to the carbon framework. This method allows for the introduction of new carbon-oxygen, carbon-carbon, and carbon-nitrogen bonds onto the aromatic ring in a single laboratory operation from the stable N,N-dialkylaniline N-oxides. nih.gov

The process involves an initial activation of the N-oxide, for example by an acylating agent like trifluoroacetic anhydride (B1165640), which facilitates a rearrangement and subsequent group transfer. acs.org This strategy provides access to a diverse array of functionalized anilines, including aminophenols and aminoarylsulfonates, with moderate to excellent yields. acs.orgnih.gov The regioselectivity of these transformations can be controlled, offering a significant advantage over classical electrophilic aromatic substitution methods, which can be problematic for highly reactive electron-rich anilines. nih.gov

While highly effective for chemoselective reactions, achieving stereoselectivity with simple N-oxides like N,N-diethylbenzenamine N-oxide is more complex. The primary challenge lies in controlling the chirality at the tetrahedral nitrogen of the N-oxide itself. nih.gov However, the broader class of chiral N-oxides is recognized for its significant role in asymmetric catalysis, where they serve as valuable ligands or organocatalysts, suggesting a potential area for future development. nih.gov

Table 1: Chemoselective Functionalization via N,N-Dialkylaniline N-Oxides This table summarizes the types of bond formations achievable using the temporary oxidation and group transfer strategy.

| Bond Formed | Reagents/Conditions | Product Type | Yield Range |

| C–O | Trifluoroacetic anhydride, then triethylamine | Aminophenols | 29-95% nih.gov |

| C–O | Triflic anhydride or tosyl chloride, then triethylamine | Aryl Sulfonates | Moderate to Excellent acs.org |

| C–Br | Thionyl bromide, then triethylamine | para-Bromoanilines | Up to 69% nih.gov |

| C–Cl | Thionyl chloride, then triethylamine | ortho-Chloroanilines | Up to 69% nih.gov |

Catalytic Roles in Oxidation and C-H Functionalization

The N-oxide moiety imparts significant oxidizing potential, allowing this compound and related compounds to participate in catalytic cycles, particularly in oxidation and C-H functionalization reactions.

Amine N-oxides are widely employed as terminal oxidants in a variety of metal-catalyzed oxidation reactions. They are particularly effective in systems involving ruthenium catalysts. rsc.orgaksaray.edu.tr In processes such as the epoxidation or dihydroxylation of alkenes, a ruthenium porphyrin complex can act as the primary catalyst, while an N-oxide serves as the crucial co-oxidant. researchgate.net

The mechanism involves the N-oxide transferring its oxygen atom to the low-valent metal center (e.g., Ru(IV)) to generate a high-valent metal-oxo species (e.g., a Ru(VI)-dioxo complex). researchgate.net This highly reactive intermediate is the species that performs the oxidation of the substrate (e.g., converting an alkene to an epoxide). After transferring its oxygen atoms, the metal catalyst is returned to its lower oxidation state, and the N-oxide is regenerated in the catalytic cycle. This role is sometimes described as "rescuing" a higher oxidation state of the metal, such as Ru(V), which is essential for the catalytic turnover in alcohol oxidations. rsc.org While specific examples often feature pyridine (B92270) N-oxide derivatives due to their stability and reactivity, the principle applies broadly to amine N-oxides. researchgate.netnih.gov

While the oxygen atom of this compound possesses Lewis basicity, its role as a mediator in hydrogen-bond-mediated reactions is less documented than for other specialized N-oxide structures. The field of organocatalysis has seen the successful application of chiral N,N'-dioxides, which contain two N-oxide groups often integrated into a rigid backbone, in reactions activated through hydrogen bonding. These more complex structures can effectively organize substrates and reagents to facilitate asymmetric transformations.

Precursors for Skeletal Editing and Rearrangement Reactions (e.g., Nitrogen to Carbon Single Atom Swap)

Skeletal editing, the precise modification of a molecule's core framework, is a frontier in synthetic chemistry. Transformations that swap one atom for another within a ring are of particular interest. While this field is rapidly advancing, the use of this compound as a direct precursor for such reactions is not well-established in current literature.

Recent research has demonstrated nitrogen-to-carbon single atom swaps in pyridine N-oxides and direct nitrogen deletion from secondary aliphatic amines to form new carbon-carbon bonds. nih.gov These methods, however, rely on the specific reactivity of different classes of nitrogen-containing compounds. For instance, the nitrogen deletion in secondary amines proceeds through isodiazene intermediates after activation. nih.gov The application of these specific skeletal editing protocols to aromatic amine N-oxides like this compound has not been reported.

Design of Ligands and Organocatalysts in Asymmetric Catalysis

The electronic properties of the N-oxide group make it a valuable component in the design of ligands and organocatalysts. The oxygen atom is highly nucleophilic and Lewis basic, while the adjacent nitrogen atom bears a formal positive charge, creating a strong dipole.

This compound is a strong Lewis base. Studies have determined the pKa values for a series of substituted N,N-diethylaniline N-oxides, demonstrating that their basicity is influenced by the electronic nature of substituents on the benzene (B151609) ring in a predictable manner according to the Hammett equation. researchgate.net This indicates that the positive charge is localized on the nitrogen and not significantly delocalized into the ring. researchgate.net

This pronounced Lewis basicity allows the N-oxide oxygen to act as an organocatalyst by coordinating to and activating electrophilic species. A key application of this principle is the activation of halosilane compounds (e.g., trimethylsilyl (B98337) chloride). The nucleophilic oxygen of the N-oxide can attack the silicon atom, displacing the halide and forming a highly reactive silyloxonium intermediate. This intermediate can then deliver the silyl (B83357) group to a nucleophile more effectively, facilitating a range of silylation reactions under mild conditions.

Table 2: Basicity (pKa) of para-Substituted N,N-Diethylaniline N-Oxides Data from J. Org. Chem. 1975, 40(1), showing the effect of para-substituents on the Lewis basicity of the N-oxide.

| para-Substituent (X) | pKa in Water |

| -OCH₃ | 4.67 |

| -CH₃ | 4.41 |

| -H | 4.22 |

| -Cl | 3.90 |

| -Br | 3.84 |

| -COOC₂H₅ | 3.51 |

| -CN | 3.24 |

| -NO₂ | 2.70 |

Chiral N-Oxide Design in Allylation and Crotylation Reactions

The development of stereoselective carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simple precursors. Within this field, chiral tertiary amine N-oxides have emerged as powerful organocatalysts, particularly for the asymmetric allylation and crotylation of carbonyl compounds. acs.orgnih.gov While this compound itself is achiral, its fundamental N-oxide functional group provides the reactive center for catalysis. The strategic incorporation of chiral elements into analogous amine oxide structures has led to a variety of successful catalysts that induce high levels of stereocontrol.

The primary catalytic role of the N-oxide in these reactions is to act as a potent Lewis base. researchgate.net The nucleophilic oxygen atom of the N-oxide coordinates to silicon-based reagents, such as allyltrichlorosilane (B85684) or crotyltrichlorosilane, to form a highly reactive, hexacoordinate hypervalent silicate (B1173343) intermediate. researchgate.net This activation facilitates the transfer of the allyl or crotyl group to an electrophile, typically an aldehyde. In a well-designed chiral N-oxide catalyst, the stereochemical environment around this reactive intermediate dictates the facial selectivity of the nucleophilic attack on the aldehyde, resulting in the preferential formation of one enantiomer of the homoallylic or homopropargylic alcohol product. nih.gov

Several design strategies have proven effective in creating enantioselective N-oxide catalysts. A prevalent approach involves the use of C₂-symmetric scaffolds, which reduce the number of possible competing transition states, thereby enhancing stereoselectivity. acs.org For instance, C₂-symmetric N,N′-dioxides derived from chiral diamines have been successfully applied in asymmetric synthesis. acs.org Similarly, bisimidazole-N-oxides built upon a (1R,2R)- or (1S,2S)-trans-1,2-diaminocyclohexane backbone have been utilized as effective catalysts in the allylation of aromatic aldehydes with allyltrichlorosilane. researchgate.net The location and nature of substituents on the imidazole (B134444) ring were found to be crucial in optimizing the enantioselectivity of the addition process. researchgate.net

Another successful strategy involves the use of axially chiral backbones, such as those found in bipyridine N,N'-dioxides or IAN-type (Imidazo[1,5-a]naphthyridine) amine N-oxides. nih.govcsic.es These systems create a well-defined chiral pocket that effectively shields one face of the activated species, guiding the approach of the aldehyde.

Enantioselective Allylation of Aromatic Aldehydes

The utility of chiral N-oxide design is clearly demonstrated in the enantioselective allylation of various aromatic aldehydes. Using C₂-symmetric bisimidazole-N-oxides derived from trans-1,2-diaminocyclohexane, researchers have achieved good yields and notable enantioselectivities for the resulting homoallylic alcohols. researchgate.net The performance of these catalysts underscores the importance of the rigid chiral scaffold in achieving effective stereoinduction.

Table 1: Performance of a Chiral Bisimidazole-N-Oxide Catalyst in the Allylation of Aromatic Aldehydes researchgate.net

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde (B42025) | 1-Phenylbut-3-en-1-ol | 81 | 75 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 85 | 80 |

| 4-Methylbenzaldehyde | 1-(p-Tolyl)but-3-en-1-ol | 79 | 72 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | 83 | 77 |

This table presents data for the allylation reaction using a specific bisimidazole-N-oxide catalyst derived from (1R,2R)-trans-1,2-diaminocyclohexane and allyltrichlorosilane. Reactions were performed to demonstrate the catalyst's effectiveness across various substituted aromatic aldehydes.

Diastereo- and Enantioselective Crotylation Reactions

Crotylation reactions introduce an additional layer of complexity as they can form products with two adjacent stereocenters, leading to diastereomers (syn and anti). An effective chiral catalyst must therefore control not only the absolute stereochemistry (enantioselectivity) but also the relative stereochemistry (diastereoselectivity).

Axially chiral IAN-type amine N-oxides have been investigated for the crotylation of aromatic aldehydes using both (Z)- and (E)-crotyltrichlorosilanes. csic.es These studies suggest that the reaction proceeds through a closed, chair-like transition state. The specific geometry of the crotylating agent and the catalyst's chiral environment work in concert to determine the stereochemical outcome. This approach allows for the selective synthesis of either the syn or anti diastereomer in high enantiopurity, depending on the configuration of the starting crotylsilane. A notable feature of these catalysts is the observation of a positive nonlinear effect, which permits the use of sub-enantiopure catalysts without a significant loss in the product's enantiomeric excess, simplifying catalyst synthesis. csic.es

Table 2: Performance of an Axially Chiral IAN-Type N-Oxide in the Crotylation of Benzaldehyde csic.es

| Crotylating Agent | Product Diastereomer | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| (E)-Crotyltrichlorosilane | anti-1-Phenylpent-3-en-2-ol | 95 | >99:1 | 96 |

| (Z)-Crotyltrichlorosilane | syn-1-Phenylpent-3-en-2-ol | 95 | 3:97 | 96 |

This table illustrates the high level of control exerted by an axially chiral IAN-type N-oxide catalyst in the reaction between benzaldehyde and different isomers of crotyltrichlorosilane. The data highlights the catalyst's ability to direct both diastereoselectivity and enantioselectivity.

Degradation and Biotransformation Pathways of N,n Diethylbenzenamine N Oxide

Mechanistic Studies of Chemical Degradation Pathways

The chemical stability of N,N-Diethylbenzenamine N-oxide can be compromised under certain conditions, leading to its degradation through various reaction pathways. While specific studies on this compound are limited, the degradation of tertiary amine N-oxides is generally understood to proceed through reactions such as the Polonovski reaction and Cope elimination, particularly under the influence of heat or specific chemical reagents. acs.orgsigmaaldrich.com

The Polonovski reaction involves the dealkylation of a tertiary amine N-oxide, typically using acetic anhydride (B1165640), to form a secondary amine and an aldehyde. psu.eduresearchgate.net In the case of this compound, this reaction would theoretically yield N-ethylaniline and acetaldehyde (B116499). The mechanism is initiated by the acylation of the N-oxide, followed by the elimination of a proton from an alpha-carbon of one of the ethyl groups, leading to the formation of an enamine intermediate which then hydrolyzes to the final products. The reaction of N,N-dimethylbenzylamine N-oxides with acetic anhydride has been studied, providing insights into the electronic effects of substituents on the benzene (B151609) ring on the reaction outcome. nih.gov

The Cope elimination is another significant thermal degradation pathway for tertiary amine N-oxides that possess at least one beta-hydrogen atom. nih.govbohrium.com This intramolecular elimination reaction occurs upon heating and leads to the formation of an alkene and a hydroxylamine (B1172632). bohrium.commonarchinitiative.org For this compound, this would involve the abstraction of a proton from a beta-carbon of an ethyl group by the oxygen atom of the N-oxide, proceeding through a five-membered cyclic transition state to produce ethene and N,N-diethylhydroxylamine. The reaction is known to follow syn-stereochemistry. bohrium.com The efficiency of the Cope elimination can be influenced by the solvent, with aprotic solvents generally favoring the reaction. nih.gov

It is important to note that while these reactions are well-established for tertiary amine N-oxides, their specific applicability and kinetics for this compound under various environmental conditions require further investigation.

Enzymatic and Microbial Biotransformations of Amine N-Oxides

The biotransformation of this compound is a critical process that determines its fate in biological systems, including its metabolism in microorganisms and higher organisms. These transformations are primarily mediated by specific enzymes that can alter the structure of the N-oxide, often leading to its detoxification and eventual mineralization.

The enzymatic metabolism of tertiary amine N-oxides like this compound is predominantly carried out by two major enzyme systems: cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). nih.govnih.gov

Cytochrome P450 (CYP) enzymes are a diverse family of heme-containing monooxygenases that play a central role in the metabolism of a wide range of xenobiotics. nih.gov CYPs are known to catalyze the N-dealkylation of tertiary amines and their corresponding N-oxides. solubilityofthings.comscbt.com The metabolism of the closely related compound, N,N-dimethylaniline, by purified isozymes of cytochrome P-450 has been shown to result in N-demethylation to produce N-methylaniline and formaldehyde. solubilityofthings.com While N,N-dimethylaniline N-oxide was considered a potential intermediate, studies with purified cytochrome P-450 isozymes suggested that the N-oxide itself is metabolized at a slower rate than the parent amine, indicating it may not be a primary intermediate in the demethylation pathway catalyzed by these specific P-450 forms. solubilityofthings.com

Flavin-containing monooxygenases (FMOs) are another class of enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. nih.gov FMOs are particularly efficient in catalyzing the N-oxidation of tertiary amines to form N-oxides. nih.gov Conversely, the reduction of N-oxides back to the parent tertiary amine can also occur, and this biotransformation is a recognized metabolic pathway. nih.gov

Microbial degradation of the parent compound, N,N-diethylaniline, has been observed in aerobic microcosm experiments, indicating that microorganisms possess the enzymatic machinery to break down this class of compounds. acs.org The degradation followed first-order kinetics, but was found to be recalcitrant under anaerobic conditions. acs.org This suggests that oxygen-dependent enzymes, such as monooxygenases, are crucial for the initial steps of its breakdown.

Table 1: Research Findings on the Degradation and Biotransformation of this compound and Related Compounds

| Process | Key Findings | Model Compound(s) | Reference(s) |

| Chemical Degradation (Polonovski Reaction) | Rearrangement of tertiary amine N-oxides with acetic anhydride to yield a secondary amine and an aldehyde. | General tertiary amine N-oxides, N,N-dimethylbenzylamine N-oxides | psu.eduresearchgate.netnih.gov |

| Chemical Degradation (Cope Elimination) | Thermal intramolecular elimination of tertiary amine N-oxides to form an alkene and a hydroxylamine. | General tertiary amine N-oxides | nih.govbohrium.commonarchinitiative.orgnih.gov |

| Enzymatic Metabolism (Cytochrome P450) | Catalyzes N-dealkylation of tertiary amines and their N-oxides. Slower metabolism of N-oxide compared to the parent amine observed for N,N-dimethylaniline. | N,N-dimethylaniline, N,N-dimethylaniline N-oxide | nih.govsolubilityofthings.comscbt.com |

| Enzymatic Metabolism (FMO) | Efficiently catalyzes the N-oxidation of tertiary amines to N-oxides. Can also be involved in the reduction of N-oxides. | General tertiary amines | nih.govnih.gov |

| Microbial Biodegradation | Aerobic degradation of N,N-diethylaniline observed, while being recalcitrant under anaerobic conditions. | N,N-diethylaniline | acs.org |

The identification of intermediates is key to elucidating the complete biotransformation pathway of this compound. While direct studies on the intermediates of this compound are scarce, research on analogous compounds provides valuable insights into potential metabolic products.

For many tertiary amine-containing drugs, N-dealkylation is a major metabolic route. nih.govscbt.com This process would lead to the formation of N-ethylaniline and subsequently aniline (B41778) from this compound, with the release of acetaldehyde at each de-ethylation step. The metabolism of clozapine (B1669256) and mianserin, for instance, involves N-demethylation to active or inactive metabolites. scbt.com

Another potential biotransformation is the reduction of the N-oxide back to the parent amine, N,N-diethylaniline . This conversion is a known metabolic phenomenon for some N-oxide compounds. nih.gov

Studies on the microbial degradation of aniline, a potential downstream metabolite, have shown that it can be converted to catechol through oxidative deamination. Catechol is then further metabolized via ring cleavage pathways, leading to intermediates such as cis,cis-muconic acid and β-ketoadipic acid, eventually resulting in complete mineralization to carbon dioxide. While this pathway was identified for aniline, it suggests a plausible route for the further degradation of the aromatic ring of this compound following dealkylation.

Fungal biotransformation studies have also demonstrated the capacity of various fungi to metabolize complex nitrogen-containing compounds. For example, the biotransformation of papaverine (B1678415) by several fungal species yielded a variety of metabolites, including N-oxide and demethylated products. This highlights the potential for microbial systems to generate a diverse array of intermediates from this compound.

Table 2: Potential Biotransformation Intermediates of this compound

| Intermediate Compound Name | Parent Compound | Transformation Pathway | Potential Subsequent Metabolites |

| N,N-Diethylaniline | This compound | Reduction of N-oxide | N-Ethylaniline, Aniline |

| N-Ethylaniline | This compound | N-de-ethylation | Aniline, Acetaldehyde |

| Aniline | N-Ethylaniline | N-de-ethylation | Catechol |

| N,N-Diethylhydroxylamine | This compound | Cope Elimination (Chemical) | - |

| Catechol | Aniline | Oxidative deamination | cis,cis-Muconic acid, β-Ketoadipic acid |

Future Research Directions and Unexplored Avenues for N,n Diethylbenzenamine N Oxide Research

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of aromatic N-oxides involves the direct oxidation of the parent tertiary amine, typically using reagents like hydrogen peroxide or peroxy acids. wikipedia.org While effective, these methods can present challenges related to selectivity, waste generation, and safety, particularly on a larger scale. acs.org Future research must prioritize the development of greener and more sustainable synthetic routes to N,N-Diethylbenzenamine N-oxide.

Key avenues for exploration include:

Electrochemical Synthesis : Electrochemistry offers a sustainable alternative to conventional reagents by using electrons to drive chemical transformations. acs.org A promising approach involves the on-demand electrochemical generation of green oxidizers like peroxodicarbonate, which has been successfully used for the N-oxidation of various pyridines and quinolines. acs.org Adapting this "ex-cell" oxidation method, where the oxidant is generated and then used in a separate vessel, could provide a safe, scalable, and environmentally benign route to this compound. rsc.org

Catalytic Aerobic Oxidation : The use of molecular oxygen as the terminal oxidant is a cornerstone of green chemistry. libretexts.org Research into heterogeneous catalysts, such as gold nanoparticles supported on cerium oxide (Au/CeO₂), has shown promise for the aerobic dehydrogenative aromatization of cyclohexanone (B45756) motifs to form N,N-disubstituted anilines. acs.org A future research goal would be to develop a related catalytic system that can achieve the selective aerobic oxidation of N,N-Diethylbenzenamine to its N-oxide, minimizing the use of stoichiometric chemical oxidants.

Molybdenum-Catalyzed Oxidation : Greener oxidation methods using catalysts like sodium molybdate (B1676688) activated by aqueous hydrogen peroxide have been developed as alternatives to hazardous chromium-based oxidants. beyondbenign.org Investigating the applicability and efficiency of such molybdenum-based systems for the oxidation of N,N-Diethylbenzenamine could lead to safer and more environmentally friendly laboratory and industrial-scale production.

In-depth Elucidation of Complex Reaction Mechanisms

The reactivity of N,N-dialkylaniline N-oxides is distinguished by the ability of the N-oxide group to activate the aromatic ring for functionalization. acs.orgscispace.com This reactivity, which often proceeds through variants of the Polonovski acs.org or Meisenheimer rearrangements wikipedia.org, is ripe for detailed mechanistic investigation in the specific context of this compound.

Future mechanistic studies should focus on:

Group Transfer Reactions : Upon activation with electrophiles like acetic anhydride (B1165640) or sulfonyl chlorides, N,N-dialkylaniline N-oxides undergo a group transfer to the ortho or para position, enabling the formation of new C-O, C-C, and C-N bonds. acs.orgnih.gov A critical area of research is the precise elucidation of these pathways for this compound. Understanding the intermediates, transition states, and the factors controlling regioselectivity (ortho vs. para) is essential for harnessing its synthetic utility.

Single-Electron Transfer (SET) Pathways : The single-electron chemistry of aromatic N-oxides is an underdeveloped but highly promising area. digitellinc.com Research on pyridine (B92270) N-oxides has shown they can generate oxygen-centered radicals via photoredox-catalyzed single-electron oxidation. acs.orgchemrxiv.org It is crucial to investigate whether this compound can undergo similar SET processes to generate reactive radical intermediates and to study the kinetics and thermodynamics of these steps.

Reduction Mechanisms : A combined experimental and computational study on the reduction of various aromatic N-oxides found that the first electron transfer is the rate-limiting step. researchgate.net Similar detailed studies on this compound are needed to understand its redox behavior, which is critical for its application in catalysis and as a potential hypoxia-activated prodrug moiety. acs.orgnih.gov

Exploration of New Catalytic and Reagent Applications

Beyond its role as a synthetic intermediate, this compound has the potential to function as a versatile reagent and catalyst in its own right. Its unique electronic structure, featuring a weak, polarizable N-O bond, can be exploited in novel chemical transformations.

Future research should explore:

A Precursor for Regioselective Functionalization : The most immediate application is using the temporary oxidation of N,N-Diethylbenzenamine to its N-oxide as a strategy for controlled functionalization. This method allows for the clean introduction of halides, sulfonates, and other groups onto the electron-rich aniline (B41778) ring, a process that can be challenging with standard electrophilic aromatic substitution methods. scispace.comacs.orgnih.gov

Hydrogen Atom Transfer (HAT) Catalysis : Pyridine N-oxides have been successfully employed as precursors to effective HAT catalysts in conjunction with photoredox catalysts. digitellinc.comacs.org The oxygen-centered radicals generated from the N-oxides can perform site-selective C-H functionalization on a wide range of substrates. acs.org Investigating this compound in this context could unlock new pathways for C-H functionalization under mild, light-driven conditions.

Catalyst Amplification : In certain systems, N-oxides can act as co-catalysts or activators that amplify the performance of a primary catalyst. For example, N-oxides have been shown to boost the reactivity and selectivity of lanthanum catalysts in ring-opening polymerization reactions. rsc.org Exploring whether this compound can modulate the activity of other catalytic systems is a compelling avenue for discovery.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental discovery. Applying these methods to this compound can provide deep insights into its properties and guide the development of new applications.

Future computational efforts should include:

Density Functional Theory (DFT) Studies : DFT calculations can be used to model reaction mechanisms, predict activation energies, and rationalize observed regioselectivity. nih.govrsc.org For this compound, DFT would be invaluable for studying the transition states of group transfer reactions and for calculating its N-O bond dissociation enthalpy, a key parameter for its use in radical chemistry. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling : Aromatic N-oxides are a class of compounds sometimes flagged as potentially mutagenic. nih.gov (Q)SAR models can be developed to predict the biological activity and potential toxicity of this compound and its derivatives, providing crucial guidance for applications in materials science and medicinal chemistry. nih.gov

Predictive Chemistry for New Reactions : Computational methods can be used as a predictive tool to assess the feasibility of new, untested reactions. rsc.org By modeling the thermodynamics and kinetics of proposed transformations involving this compound, researchers can prioritize the most promising experimental avenues, saving time and resources.

Table 1: Examples of Computational Studies on Related Amine N-Oxides

| Compound Class | Computational Method | Focus of Study | Reference(s) |

| Aniline Derivatives | DFT (B3LYP/6-31+G**) | Mechanism of quinoxalinone-N-oxide formation | nih.gov |

| Pyridine & Quinoline N-Oxides | DFT & KIE analysis | Elucidation of reduction mechanisms by Fe(II) | researchgate.net |

| Aniline | DFT | Effect of strong magnetic fields on molecular properties | arxiv.org |

| Pyridine & Trimethylamine N-Oxides | DFT & HF | Calculation of N-O bond dissociation enthalpies (BDE) | nih.gov |

| Various Aromatic N-Oxides | (Q)SAR | Prediction of DNA-reactive mutagenicity | nih.govnih.gov |

Integration with Emerging Chemical Technologies and Methodologies

To realize its full potential, research on this compound should be integrated with cutting-edge chemical technologies that enhance efficiency, safety, and discovery.

Promising integrations include: